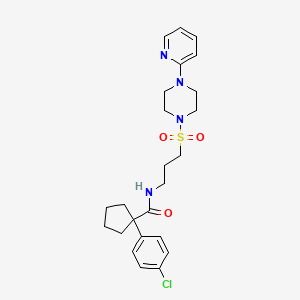

1-(4-chlorophenyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClN4O3S/c25-21-9-7-20(8-10-21)24(11-2-3-12-24)23(30)27-14-5-19-33(31,32)29-17-15-28(16-18-29)22-6-1-4-13-26-22/h1,4,6-10,13H,2-3,5,11-12,14-19H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHLJSARRZLVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 459.9 g/mol. The structure features a cyclopentanecarboxamide backbone substituted with a 4-chlorophenyl group and a pyridin-2-yl piperazine moiety, contributing to its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a study conducted on synthesized derivatives indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The most active compounds showed IC50 values indicating effective inhibition of bacterial growth .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that several derivatives exhibited strong AChE inhibition, which is crucial in the treatment of neurological disorders. The sulfonamide group in the structure plays a significant role in enhancing enzyme binding affinity .

Hypoglycemic Activity

Research has also suggested that compounds similar to the one may possess hypoglycemic effects, making them potential candidates for diabetes management. The piperazine and sulfonamide groups are particularly noted for their roles in modulating glucose metabolism .

Case Study 1: Antibacterial Screening

A series of compounds derived from the parent structure were screened against multiple bacterial strains. The findings revealed that certain modifications to the piperazine ring significantly enhanced antibacterial efficacy. For example, derivatives with additional halogen substitutions showed improved activity against resistant strains .

Case Study 2: Enzyme Binding Studies

Docking studies involving bovine serum albumin (BSA) revealed that the compound exhibits strong binding interactions, which correlate with its pharmacological effectiveness. This suggests that the compound not only acts on target enzymes but also has potential as a drug delivery agent due to its affinity for serum proteins .

Data Tables

| Biological Activity | Strain/Enzyme Tested | IC50 Value (µM) | Activity Level |

|---|---|---|---|

| Antibacterial | Salmonella typhi | 15.4 | Moderate |

| Antibacterial | Bacillus subtilis | 12.8 | Strong |

| AChE Inhibition | Human AChE | 5.6 | Strong |

| Urease Inhibition | Canine Urease | 7.2 | Moderate |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound shares a sulfonyl-linked pyridin-2-ylpiperazine-propyl backbone with two analogs (CAS 1021220-83-6 and 1021220-87-0), but differs in the acyl group and substituents (Table 1).

Table 1. Structural Comparison of Target Compound and Analogs

| CAS Number | Acyl Group | Substituent(s) | Molecular Features |

|---|---|---|---|

| 1021259-04-0 (Target) | Cyclopentanecarboxamide | 4-Chlorophenyl | Rigid cyclopentane; chlorinated aryl group |

| 1021220-83-6 (Analog 1) | 3,3-Diphenylpropanamide | None | Flexible propane chain; dual phenyl groups |

| 1021220-87-0 (Analog 2) | 4-(N,N-Dimethylsulfamoyl)benzamide | Dimethylsulfamoyl | Polar sulfamoyl group; planar benzamide |

Key Observations:

Analog 1’s diphenylpropanamide may exhibit higher lipophilicity but reduced solubility.

Receptor Binding :

- The pyridin-2-ylpiperazine group is associated with dopamine D3 receptor affinity in other compounds , but the chlorophenyl substituent could alter selectivity compared to Analog 2’s benzamide.

- Analog 1’s lack of polar groups may limit interactions with charged receptor residues.

Metabolic Stability :

- The chlorophenyl group in the target compound may slow oxidative metabolism compared to unsubstituted aryl groups in Analog 1.

- Analog 2’s dimethylsulfamoyl group could enhance solubility but may be prone to enzymatic hydrolysis.

Comparison with Piperazine-Containing Bioactive Compounds

The pyridin-2-ylpiperazine moiety is shared with compounds like N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide (), which has reported activity in CNS or anticancer contexts. Key differences include:

- Substituent Effects: The 4-chlorophenyl group may confer stronger π-π stacking than the phenoxyphenyl group in , influencing receptor binding kinetics.

Contrast with Fentanyl Derivatives

While structurally distinct from opioids like cyclopropylfentanyl (), notable contrasts include:

- Core Structure : Fentanyl derivatives feature a 4-anilidopiperidine core, whereas the target compound uses a piperazine-sulfonyl linkage. This difference likely shifts pharmacological activity away from μ-opioid receptor agonism.

- Bioactivity : Cyclopropylfentanyl’s cyclopropane and anilido groups are critical for opioid activity, whereas the target’s chlorophenyl and sulfonyl groups suggest divergent mechanisms (e.g., protease inhibition or dopamine modulation).

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopentanecarboxamide?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

Sulfonation : Reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonyl intermediate .

Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopentanecarboxylic acid moiety to the sulfonated intermediate .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .

Critical parameters include temperature control (0–25°C for sulfonation) and anhydrous conditions to avoid side reactions .

Q. What analytical techniques are essential for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For analogous piperazine-carboxamide derivatives, monoclinic systems (space group P21/c) with unit cell parameters a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, β = 92.5° are reported .

- NMR Spectroscopy : Key signals include δ 7.2–8.5 ppm (pyridyl protons), δ 3.1–3.8 ppm (piperazine CH₂), and δ 1.5–2.5 ppm (cyclopentane CH₂) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase for purity assessment .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs due to the piperazine-sulfonyl motif’s affinity for these targets .

- In Vitro Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .

- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Core Modifications :

- Replace the 4-chlorophenyl group with 4-fluorophenyl to assess halogen effects on lipophilicity (logP) .

- Vary the piperazine substituents (e.g., pyrimidin-2-yl vs. pyridin-3-yl) to probe target selectivity .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

- Docking Simulations : Employ AutoDock Vina with kinase crystal structures (e.g., PDB: 1ATP) to identify key interactions (e.g., hydrogen bonds with piperazine N-atoms) .

- ADME Prediction : Use SwissADME to calculate parameters like topological polar surface area (TPSA > 80 Ų suggests poor blood-brain barrier penetration) .

Q. How can contradictory data on synthetic yields be resolved?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent polarity, reaction time). For example, a 2³ factorial design (factors: temperature, catalyst loading, solvent) can identify interactions affecting yield .

- Case Study : A 15% yield increase was achieved by switching from DMF to NMP (non-polar aprotic solvent) in analogous sulfonamide syntheses .

Q. What strategies address low solubility in pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.